3-(4-ethylbenzoyl)-6-methylquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

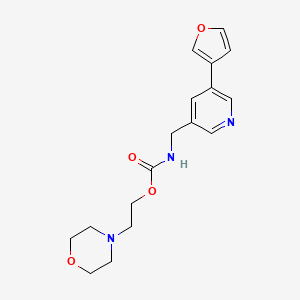

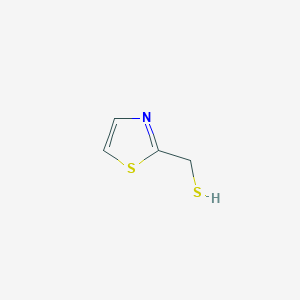

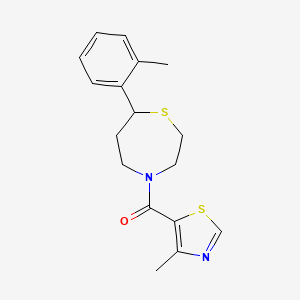

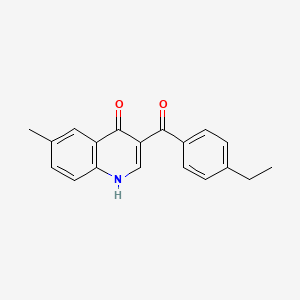

The compound “3-(4-ethylbenzoyl)-6-methylquinolin-4(1H)-one” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also used as solvents for resins and terpenes .

Molecular Structure Analysis

The molecular structure of “3-(4-ethylbenzoyl)-6-methylquinolin-4(1H)-one” can be inferred from its name. It likely has a quinoline core, with a methyl group at the 6-position, and a 4-ethylbenzoyl group at the 3-position .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Dipolar Compounds and Mesomeric Betaines : The synthesis of dipolar compounds and mesomeric betaines through reactions involving quinolinium salts and benzoates has been studied. This research emphasizes the potential of quinoline derivatives in creating compounds with interesting electronic properties, useful for materials science and molecular electronics (Schmidt et al., 2016).

Electrospray Mass Spectrometry : The study of N-linked carbohydrates derivatized at the reducing terminus has been facilitated by compounds structurally similar to quinoline derivatives, highlighting the utility of these compounds in enhancing mass spectrometry analyses, which is crucial for biochemical and pharmaceutical research (Harvey, 2000).

Rh-catalyzed C-H Bond Activation : Research into the Rh-catalyzed C-H bond activation of nitrogen heterocycles, including quinolines, has shown how these processes can be leveraged to introduce a variety of functional groups onto the heterocycle scaffold, with significant implications for synthetic chemistry (Lewis et al., 2008).

Material Science and Sensing Applications

Chemosensors for Metal Ions : Quinoline derivatives have been used to develop chemosensors with high selectivity and sensitivity towards metal ions like Fe3+, showcasing the potential of such compounds in environmental monitoring and biomedical diagnostics (Wang et al., 2017).

Corrosion Inhibitors : Novel heterocyclic compounds based on the quinoline moiety have been synthesized and identified as effective corrosion inhibitors for mild steel in acidic environments, illustrating the utility of quinoline derivatives in materials protection (Rbaa et al., 2019).

Pharmaceutical and Biological Applications

- Enzyme Inhibition : The synthesis of novel quinazolinone derivatives and their evaluation against various metabolic enzymes have been conducted, indicating the potential of these compounds in the development of new pharmaceuticals (Tokalı et al., 2021).

Environmental and Analytical Chemistry

- Efficient Synthesis Methods : Research into efficient synthesis methods for quinolinyl chalcones using ultrasonic methods has been conducted, showcasing advancements in green chemistry and the synthesis of compounds with potential applications in various fields, including analytical chemistry (Prasath et al., 2015).

Direcciones Futuras

The future directions for research on “3-(4-ethylbenzoyl)-6-methylquinolin-4(1H)-one” would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied in more detail. Additionally, its synthesis could be optimized to make it more accessible for further studies .

Propiedades

IUPAC Name |

3-(4-ethylbenzoyl)-6-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-3-13-5-7-14(8-6-13)18(21)16-11-20-17-9-4-12(2)10-15(17)19(16)22/h4-11H,3H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNFBRANSXLTNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethylbenzoyl)-6-methylquinolin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B2879895.png)

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B2879897.png)